5-(1-Chloroethyl)-3-cyclopropyl-1,2,4-oxadiazole
Overview
Description
The compound “5-(1-Chloroethyl)-3-cyclopropyl-1,2,4-oxadiazole” belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 1-Chloroethyl chloroformate are synthesized using ethanol and phosgene . Another method involves the reaction of 2,2-dichlorovinyl ketones with 2-(hydroxyethyl)hydrazine .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods and computational modeling. For instance, a similar compound, O-butyl S-(1-chloroethyl)carbonodithioate, was modeled using Materials Studio (MS) and its structure was relaxed and optimized .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. For instance, benzene derivatives undergo electrophilic aromatic substitution reactions . The specific reactions of “this compound” would depend on its exact structure and the conditions under which it is reacted.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through experimental methods and computational predictions. For instance, 1-Chloroethyl chloroformate is a colorless, corrosive, and highly toxic liquid .Scientific Research Applications
Synthesis and Quantitative Structure-Activity Relationships
Oxadiazoles, including variants like 5-(1-Chloroethyl)-3-cyclopropyl-1,2,4-oxadiazole, are synthesized for their insecticidal properties, as demonstrated in a study where new 2,5-disubstituted-1,3,4-oxadiazoles were evaluated against armyworm larvae, showing significant insecticidal activities. This research emphasizes the importance of molecular modeling and quantitative structure-activity relationships (QSAR) in designing effective agrochemicals (Shi et al., 2001).
Anticancer Potential
Research into 3-aryl-5-aryl-1,2,4-oxadiazoles has uncovered compounds that induce apoptosis and show promise as anticancer agents. One study highlighted a derivative with notable activity against breast and colorectal cancer cell lines, further elucidating its mechanism of action and identifying its molecular target as TIP47, an IGF II receptor binding protein (Zhang et al., 2005).
Antibacterial Activity
The antibacterial properties of oxadiazoles are also significant, as demonstrated by the synthesis of novel compounds that showed promising antibacterial activity in preliminary screenings. This research opens pathways for developing new antibiotics to combat resistant bacterial strains (Parameshwar et al., 2017).
Anti-inflammatory and Anti-thrombotic Activities
Oxadiazole derivatives have been reported for their anti-inflammatory and anti-thrombotic effects in medical studies. Notably, certain compounds exhibited potent in-vitro and in-vivo anti-inflammatory activity, alongside a significant role in enhancing clotting time in animal models. These findings suggest potential therapeutic applications for inflammatory conditions and thrombosis (Basra et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-(1-chloroethyl)-3-cyclopropyl-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-4(8)7-9-6(10-11-7)5-2-3-5/h4-5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBXBALGEBUGLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2CC2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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